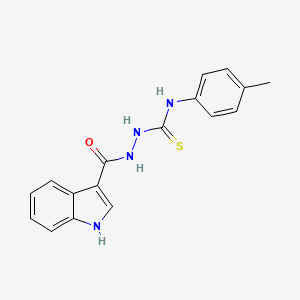![molecular formula C23H17N3O4S B4879550 3-[(2,4-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4879550.png)
3-[(2,4-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of organic molecules that are significant for their heterocyclic structure, incorporating elements like chromene, thiazole, and acrylonitrile. These compounds are known for their diverse biological activities and potential applications in materials science due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves multistep reactions, starting from key intermediates like 2H-chromen-2-one derivatives, which react with various nucleophiles such as malononitrile, hydrazine, thiourea, and amino compounds to form a wide range of heterocycles. The reaction conditions, catalysts, and reagents play crucial roles in determining the yield and purity of the final products. For example, the synthesis of pyrazole-based heterocycles from 3-(3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-2H-chromen-2-one has been reported (Kaddah et al., 2021).
Molecular Structure Analysis
X-ray crystallography and computational studies are commonly employed to elucidate the molecular structure of such compounds. These analyses provide insights into the spatial arrangement of atoms, molecular geometry, and electronic structure, which are crucial for understanding the compound's reactivity and properties. For instance, the crystal structures of E and Z isomers of a related compound were determined, highlighting the importance of molecular configuration on physical properties (Shinkre et al., 2008).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including Michael addition, cyclization, and nucleophilic substitution, leading to the formation of diverse functionalized structures. The chemical behavior towards different reagents, such as carbon nucleophiles, has been explored to synthesize novel derivatives with potential biological activities. For example, reactions with active methylene ketones and methylene nitriles have been studied to obtain substituted benzofurans and furochromenes (Assiri et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. These properties are essential for the practical application and formulation of these compounds in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are influenced by the functional groups present in the molecule. Studies on related compounds have shown significant radical scavenging activities and potential antiproliferative effects against cancer cell lines, indicating the importance of the chemical structure in biological applications (Bhale et al., 2018).
Safety and Hazards
Future Directions
Given the interesting structure of this compound and the known biological activities of similar compounds, it could be a promising area for future research. Studies could focus on synthesizing the compound and investigating its physical and chemical properties, as well as its potential biological activities .
properties
IUPAC Name |
(Z)-3-(2,4-dimethoxyanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c1-28-16-7-8-18(21(10-16)29-2)25-12-15(11-24)22-26-19(13-31-22)17-9-14-5-3-4-6-20(14)30-23(17)27/h3-10,12-13,25H,1-2H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYENAKBGTBCXSP-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[(2,4-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzyloxy)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4879471.png)
![5-(4-chlorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4879479.png)
![5-(difluoromethyl)-3-methyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4879487.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4879503.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide](/img/structure/B4879508.png)
![methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4879512.png)

![1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B4879534.png)
![2-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4879542.png)
![1-[4-(3-chlorophenoxy)butyl]piperidine](/img/structure/B4879558.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4879562.png)
![2-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4879575.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4879581.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-morpholinecarbothioamide](/img/structure/B4879589.png)